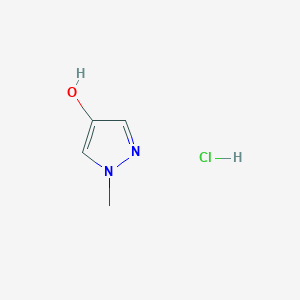

1-甲基-1H-吡唑-4-醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-methyl-1H-pyrazol-4-ol hydrochloride is a chemical compound with the CAS Number: 1369488-73-2 . It has a molecular weight of 134.57 and its IUPAC name is 1-methyl-1H-pyrazol-4-ol hydrochloride .

Molecular Structure Analysis

The molecular formula of 1-methyl-1H-pyrazol-4-ol hydrochloride is C4H7ClN2O . Its InChI Code is 1S/C4H6N2O.ClH/c1-6-3-4(7)2-5-6;/h2-3,7H,1H3;1H .

Chemical Reactions Analysis

While specific chemical reactions involving 1-methyl-1H-pyrazol-4-ol hydrochloride are not available, pyrazole derivatives are known to be involved in various reactions such as Suzuki-Miyaura cross-coupling reactions and transesterification reactions .

Physical And Chemical Properties Analysis

1-methyl-1H-pyrazol-4-ol hydrochloride is a powder that is stored at room temperature . It has a melting point of 134-138 degrees Celsius .

科学研究应用

- 1-methyl-1H-pyrazol-4-ol hydrochloride serves as a reagent in the preparation of aminothiazoles. These aminothiazoles have been investigated as potential γ-secretase modulators . γ-Secretase is an enzyme involved in the processing of amyloid precursor protein, which plays a role in Alzheimer’s disease pathology .

- Researchers have utilized this compound to synthesize amino-pyrido-indol-carboxamides. Some of these derivatives exhibit inhibitory activity against JAK2 , a tyrosine kinase implicated in myeloproliferative disorders like polycythemia vera and essential thrombocythemia .

- Pyridine derivatives containing 1-methyl-1H-pyrazol-4-ol hydrochloride have been explored as inhibitors of TGF-β1 (transforming growth factor-beta 1) and active A signaling . These pathways play crucial roles in cell growth, differentiation, and immune responses .

- Hydrazine-coupled pyrazoles, including this compound, have demonstrated potent antileishmanial activity . Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, and finding effective treatments is essential .

- Some pyrazole-bearing compounds, including derivatives of 1-methyl-1H-pyrazol-4-ol , have been evaluated for their antimalarial properties. Malaria remains a significant global health challenge, and novel antimalarial agents are continually sought .

- Analogues of MK-2461 , a known inhibitor of c-Met kinase , have been synthesized using this compound. c-Met is a receptor tyrosine kinase associated with cancer progression, metastasis, and drug resistance. Investigating novel inhibitors is crucial for cancer therapy .

γ-Secretase Modulators

JAK2 Inhibitors for Myeloproliferative Disorders

TGF-β1 and Active A Signaling Inhibitors

Antileishmanial Activity

Antimalarial Evaluation

c-Met Kinase Inhibitors for Cancer Treatment

安全和危害

The safety information available indicates that it is a substance that requires careful handling. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, suggesting that they may interact with multiple targets .

Mode of Action

It’s suggested that pyrazole derivatives may interact with their targets through hydrogen bonding .

Biochemical Pathways

Pyrazole derivatives are known for their diverse pharmacological properties, indicating that they may influence various biochemical pathways .

Result of Action

Pyrazole derivatives have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

属性

IUPAC Name |

1-methylpyrazol-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c1-6-3-4(7)2-5-6;/h2-3,7H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVNJBVFZPBGER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-pyrazol-4-ol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2548046.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride](/img/structure/B2548049.png)

![4-benzoyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548052.png)

![3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2548054.png)

![(Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2548056.png)

![[2-[5-(2-Methoxyphenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2548066.png)